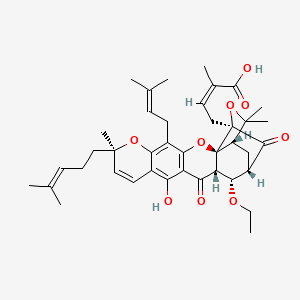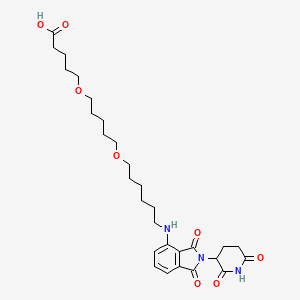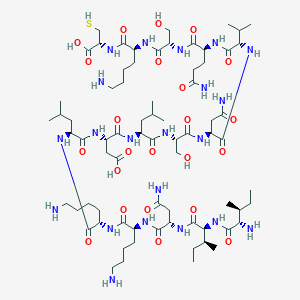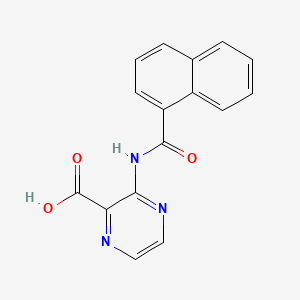![molecular formula C11H15N5O5 B12391453 2-amino-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-methyl-1H-purin-6-one](/img/structure/B12391453.png)
2-amino-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-methyl-1H-purin-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-methyl-1H-purin-6-one: is a complex organic compound belonging to the class of purine nucleosides This compound is structurally characterized by a purine base linked to a ribose sugar, which is further substituted with amino and hydroxyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-methyl-1H-purin-6-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as purine derivatives and ribose sugars.
Glycosylation Reaction: The key step involves the glycosylation of the purine base with the ribose sugar. This reaction is usually catalyzed by acidic or basic conditions to facilitate the formation of the glycosidic bond.
Protection and Deprotection: During the synthesis, protecting groups are often used to prevent unwanted reactions at specific functional groups. These protecting groups are later removed under mild conditions.
Purification: The final product is purified using techniques such as chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: These reactors are used to control the reaction parameters and ensure consistent product quality.
Automated Systems: Automation in the synthesis process helps in maintaining precise control over reaction conditions, reducing human error, and increasing efficiency.
Quality Control: Rigorous quality control measures are implemented to monitor the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-amino-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-methyl-1H-purin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: The compound can participate in substitution reactions where specific functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Catalysts: Catalysts like palladium on carbon (Pd/C) are used to facilitate hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Wissenschaftliche Forschungsanwendungen
2-amino-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-methyl-1H-purin-6-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: The compound is studied for its role in nucleic acid metabolism and its potential as a biomarker for certain diseases.
Medicine: It has potential therapeutic applications, including antiviral and anticancer properties.
Industry: The compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive molecules.
Wirkmechanismus
The mechanism of action of 2-amino-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-methyl-1H-purin-6-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes involved in nucleic acid synthesis and repair, such as DNA polymerases and ribonucleotide reductases.
Pathways: It affects pathways related to DNA replication and repair, leading to the inhibition of viral replication or the induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-amino-9-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-1H-purin-6-one
- 9-(2-deoxy-2-fluoroarabinofuranosyl)guanine
- 5-(4-amino-2-oxopyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl 4-methoxybenzoate
Uniqueness
The uniqueness of 2-amino-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-methyl-1H-purin-6-one lies in its specific structural features and functional groups, which confer distinct biochemical properties and potential therapeutic applications. Its ability to interact with nucleic acid-related enzymes makes it a valuable compound in both research and clinical settings.
Eigenschaften
Molekularformel |
C11H15N5O5 |
|---|---|
Molekulargewicht |
297.27 g/mol |
IUPAC-Name |
2-amino-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-methyl-1H-purin-6-one |
InChI |
InChI=1S/C11H15N5O5/c1-3-13-5-8(14-11(12)15-9(5)20)16(3)10-7(19)6(18)4(2-17)21-10/h4,6-7,10,17-19H,2H2,1H3,(H3,12,14,15,20)/t4-,6+,7?,10-/m1/s1 |
InChI-Schlüssel |
AINAVEKHKYYDMI-PKJMTWSGSA-N |
Isomerische SMILES |
CC1=NC2=C(N1[C@H]3C([C@H]([C@H](O3)CO)O)O)N=C(NC2=O)N |
Kanonische SMILES |
CC1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


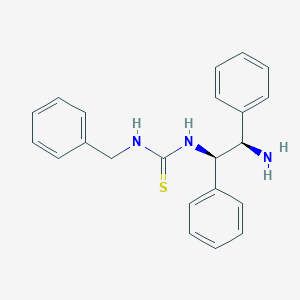
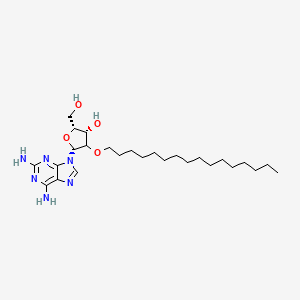


![(2R)-2-(2,5-dihydroxyphenyl)-4-[(3E)-4,8-dimethylnona-3,7-dienyl]-2H-furan-5-one](/img/structure/B12391405.png)
